
タングステン酸
説明
Tungstic acid, also known as dihydroxydioxotungsten, is a yellow crystalline powder that is a hydrated form of tungsten trioxide (WO₃). It was discovered by Carl Wilhelm Scheele in 1781. Tungstic acid is insoluble in water but soluble in hydrofluoric acid and ammonia. It is primarily used in the production of tungsten metal and its compounds, as well as in various industrial applications .
Synthetic Routes and Reaction Conditions:
From Sodium Tungstate: Dissolve 20 grams of sodium tungstate dihydrate in 200 milliliters of distilled water. Add 50 milliliters of hydrochloric acid to the solution, stirring until it becomes cloudy.
From Pure Tungsten: Tungstic acid can also be prepared by reacting pure tungsten with hydrogen peroxide.
Industrial Production Methods:
Hydrothermal Method: Tungstic acid nanoparticles can be synthesized using a low-temperature and low-pressure hydrothermal method.
Types of Reactions:
Substitution: It reacts with organic acids like tartaric acid, citric acid, and oxalic acid to form corresponding organic acid complexes.
Common Reagents and Conditions:
Oxidation Reactions: Hydrogen peroxide is commonly used as an oxidant in the presence of tungstic acid as a catalyst.
Substitution Reactions: Organic acids are used as reagents to form complexes with tungstic acid.
Major Products:
Oxidation Products: Camphor and epoxide products from the oxidation of terpene alcohols.
Substitution Products: Organic acid complexes.
科学的研究の応用
作用機序
Target of Action
Tungstic acid, also known as orthotungstic acid (H2WO4), primarily interacts with metal ions and forms salts called tungstates. These tungstates serve as its targets. The classical name for this acid is ‘acid of wolfram.’ It was discovered by Carl Wilhelm Scheele in 1781 .
Mode of Action
Tungstic acid doesn’t directly interact with biological molecules like proteins or enzymes. Instead, it acts as a catalyst in various chemical reactions. For example, it efficiently catalyzes the oxidation of terpene alcohols to carbonylic products (ketones and aldehydes) using hydrogen peroxide as an oxidant . Its mode of action involves facilitating chemical transformations rather than binding to specific cellular targets.
生化学分析
Biochemical Properties
Tungstic acid plays a significant role in biochemical reactions, particularly as a catalyst in oxidation processes. It efficiently catalyzes the oxidation of terpene alcohols, such as borneol, geraniol, and nerol, to carbonylic or epoxide products in the presence of hydrogen peroxide . The interaction of tungstic acid with hydrogen peroxide results in the formation of reactive oxygen species, which facilitate the oxidation reactions. Additionally, tungstic acid interacts with various enzymes and proteins, enhancing their catalytic activity in specific biochemical pathways.
Cellular Effects
Tungstic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in oxidative stress responses, leading to changes in cellular redox states . Tungstic acid can also modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, tungstic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by altering their active sites or by inducing conformational changes . For example, tungstic acid has been shown to inhibit certain phosphatases, leading to the accumulation of phosphorylated proteins and subsequent changes in cellular signaling pathways. Additionally, tungstic acid can affect gene expression by binding to DNA or RNA, thereby influencing transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tungstic acid can vary over time due to its stability and degradation properties. Tungstic acid is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to high temperatures or acidic environments . Long-term studies have shown that tungstic acid can have sustained effects on cellular function, including prolonged activation or inhibition of specific enzymes and signaling pathways.
Dosage Effects in Animal Models
The effects of tungstic acid in animal models vary with different dosages. At low doses, tungstic acid has been observed to enhance certain biochemical reactions without causing significant toxicity . At high doses, tungstic acid can induce adverse effects, including oxidative stress, cellular damage, and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without causing toxicity.
Metabolic Pathways
Tungstic acid is involved in various metabolic pathways, particularly those related to oxidative stress and redox regulation. It interacts with enzymes such as catalase and peroxidase, enhancing their activity and promoting the breakdown of reactive oxygen species . Tungstic acid can also affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways.
Transport and Distribution
Within cells and tissues, tungstic acid is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . The distribution of tungstic acid within cells can influence its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
Tungstic acid exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize to the mitochondria, where it interacts with mitochondrial enzymes and influences cellular respiration . Additionally, tungstic acid can be targeted to specific compartments or organelles through post-translational modifications or targeting signals, enhancing its biochemical activity in those regions.
類似化合物との比較
Phosphotungstic Acid: Another tungsten-based catalyst used in oxidation reactions.
Tungsten Trioxide: Used in photocatalytic oxidation reactions and has a band gap suitable for visible light response.
Uniqueness of Tungstic Acid:
Catalytic Efficiency: Tungstic acid is a simple and effective solid catalyst that can be easily recovered and reused without loss of activity.
Versatility: It can catalyze a wide range of reactions, including oxidation and substitution, making it a versatile compound in both research and industrial applications
特性
IUPAC Name |
dihydroxy(dioxo)tungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O.2O.W/h2*1H2;;;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPGARWFYBADJI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[W](=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2WO4, H2O4W | |
| Record name | Tungstic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tungstic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Tungstate (WO42-), hydrogen (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7783-03-1 | |
| Record name | Tungstic(VI) acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungstate (WO42-), hydrogen (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydrogen wolframate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TUNGSTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4D6K0RX2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of tungstic acid?
A1: Tungstic acid exists in hydrated forms. The most common are tungstic acid dihydrate (H4WO5) and tungstic acid monohydrate (H2WO4) [, ].
Q2: What spectroscopic techniques are useful for characterizing tungstic acid?
A2: Several spectroscopic techniques are commonly employed, including:
- FT-Raman and 13C NMR: Useful for analyzing the structure of organic/inorganic hybrids incorporating tungstic acid [, ].
- 29Si NMR: Provides insights into the inorganic network of tungstic acid-based hybrids, particularly Si-O-W bond formation [, ].
- XRD (X-ray Diffraction): Used to identify the crystalline phases present in tungstic acid samples [, ].
- UV-Vis Spectroscopy: Helps study the photochromic properties of tungstic acid and related compounds [, ].
Q3: Is tungstic acid stable under ambient conditions?
A3: Tungstic acid monohydrate (H2WO4) is considered a stable photocatalyst for water oxidation under visible light [].
Q4: What happens to tungstic acid at different pH levels?
A4: The reduction degree of the decatungstate anion, formed from tungstic acid, is related to the solution's pH. At high pH, a one-electron reduced form is primarily observed, while at low pH, a two-electron reduced form dominates [].
Q5: What are some notable catalytic applications of tungstic acid?
A5: Tungstic acid serves as a catalyst in various reactions, including:
- Oxidation of Cyclohexanone to Adipic Acid: Tungstic acid, especially in the presence of citric acid [] or organic additives like resorcinol [], can catalyze this reaction effectively.
- Esterification of n-butyl gallate: Tungstic acid exhibits good catalytic activity in this reaction, even surpassing the performance of phosphomolybdic acid [].
- Synthesis of 2-amino-4H-chromenes: Tungstic acid functionalized mesoporous SBA-15 (TAFMC-1) acts as a heterogeneous catalyst in the one-pot synthesis of these compounds in an aqueous medium [].
- Photocatalytic Water Oxidation: Both tungstic acid monohydrate and dihydrate demonstrate stable photocatalytic activity for water oxidation under visible light, especially in the presence of Fe3+ as an electron acceptor [].
Q6: How does the addition of organic additives influence tungstic acid catalysis?
A6: Organic additives can significantly impact tungstic acid's catalytic activity. For instance, in the oxidation of cyclohexanone to adipic acid, additives like resorcinol [] and 2-aminophenol [] enhance both the yield and purity of adipic acid. This improvement is attributed to the combined acidic and coordination effects of these additives.
Q7: Can tungstic acid-based catalysts be reused?
A7: Yes, studies show that tungstic acid catalysts often demonstrate reusability. For example, in the oxidation of cyclohexene to adipic acid, the filtrate containing phosphotungstic acid can be concentrated and reused multiple times with sustained catalytic activity []. Similarly, tungstic acid-sulfosalicylic acid and tungstic acid-oxalic acid catalysts retain significant activity even after five cycles of use [].
Q8: Have computational methods been applied to study tungstic acid?
A8: Yes, density functional theory (DFT) calculations have been used to explore the reaction mechanism involving tungstic acid. For instance, DFT helped investigate the interaction of tungstic acid with α1-receptor blocker drugs, shedding light on the formation of ion-association complexes [].
Q9: What analytical techniques are relevant for tungstic acid analysis?
A9: Inductively coupled plasma atomic emission spectrometry (ICP-AES) is a valuable technique for determining trace elements in tungstic acid samples, especially after matrix separation using methods like tungstic acid precipitation [].
Q10: How stable are tungstic acid solutions?
A10: The stability of tungstic acid solutions can be enhanced by doping with TiO2, MoO3, and polyethylene oxide (PEO). Such four-member doped tungstic acid sols exhibit excellent stability, remaining viable for over two months at room temperature [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



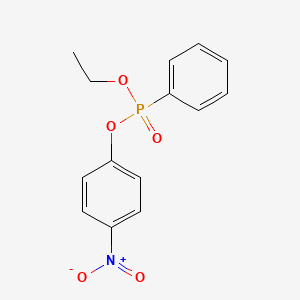
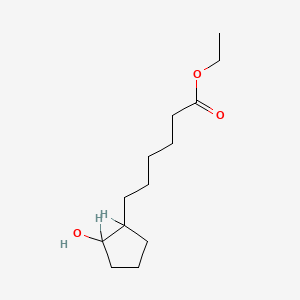
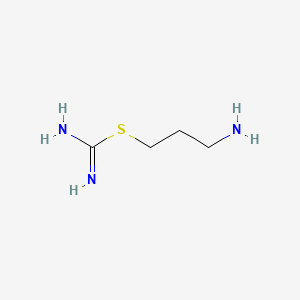
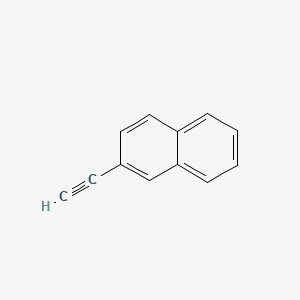
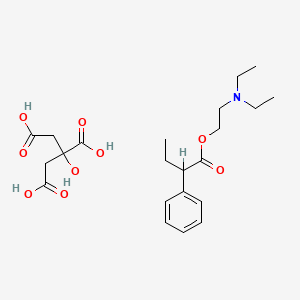

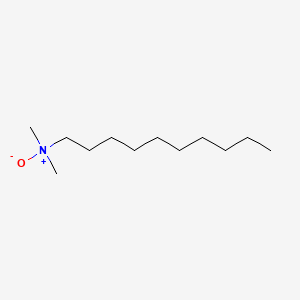
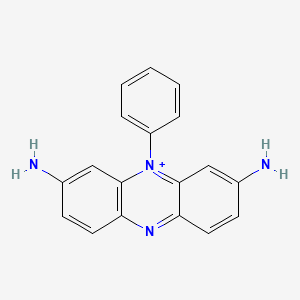
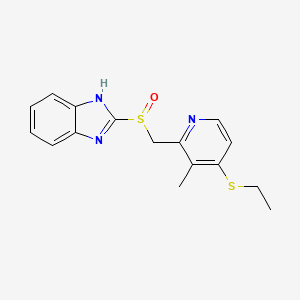


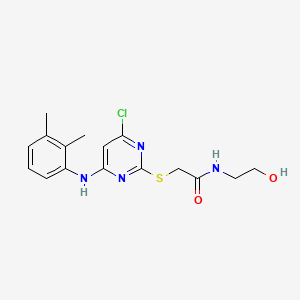
![Methyl 13-(11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1219569.png)
